N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide is a chemical compound that has been synthesized for scientific research purposes. It is a member of the thiadiazole family, which has been shown to have potential therapeutic applications due to its unique structure and properties.
Wirkmechanismus
The mechanism of action of N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide is not fully understood, but it is thought to involve the inhibition of certain cellular pathways. This inhibition may lead to the suppression of tumor growth or the modulation of neurotransmitter release.
Biochemical and Physiological Effects
N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects. These effects include the modulation of gene expression, the inhibition of cell proliferation, and the alteration of neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one limitation is its potential toxicity, which must be carefully monitored during experiments.
Zukünftige Richtungen
There are many potential future directions for the use of N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide in scientific research. These include further investigation of its potential therapeutic applications, as well as the development of new synthesis methods to improve its purity and stability. Additionally, its use as a tool for studying cellular pathways and neurotransmitter release could lead to new insights into the underlying mechanisms of various diseases.
In conclusion, N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide is a promising chemical compound that has potential applications in scientific research. Its unique structure and properties make it an attractive target for further investigation, and its use in lab experiments could lead to new insights into the underlying mechanisms of various diseases.
Synthesemethoden
The synthesis of N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide involves a multi-step process that includes the reaction of various reagents under controlled conditions. This method has been optimized to produce high yields of pure product, which is essential for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide has been studied for its potential use in a variety of scientific research applications. It has been shown to have activity against certain types of cancer cells, as well as potential use as a therapeutic agent for neurological disorders.
Eigenschaften
Molekularformel |
C20H19N5O2S |
---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C20H19N5O2S/c1-12-8-9-15(19-24-25-14(3)22-23-20(25)28-19)10-16(12)21-18(26)11-27-17-7-5-4-6-13(17)2/h4-10H,11H2,1-3H3,(H,21,26) |
InChI-Schlüssel |
QROLUZIJYBKLPL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)COC4=CC=CC=C4C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)COC4=CC=CC=C4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.